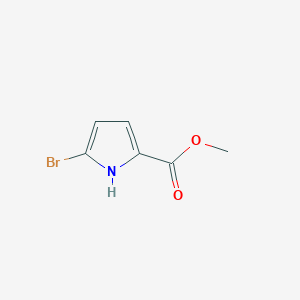
Methyl 5-bromo-1H-pyrrole-2-carboxylate
Vue d'ensemble
Description
“Methyl 5-bromo-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C6H6BrNO2 . It is a natural product found in Lissodendoryx . The compound has a molecular weight of 204.02 g/mol .
Synthesis Analysis
The synthesis of similar compounds such as alkyl 1H-pyrrole-2-carboxylates has been reported in the literature. These compounds were synthesized in quantitative yield by reactions of 1H-pyrrole, 2-acetyl-1H-pyrrole, and 1-methyl-1H-pyrrole with carbon tetrachloride and aliphatic alcohols in the presence of iron-containing catalysts .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H6BrNO2/c1-10-6(9)4-2-3-5(7)8-4/h2-3,8H,1H3 . The Canonical SMILES for this compound is COC(=O)C1=CC=C(N1)Br .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 204.02 g/mol . The compound’s exact mass and monoisotopic mass are both 202.95819 g/mol .
Applications De Recherche Scientifique
Methyl 5-bromo-1H-pyrrole-2-carboxylate has been studied for its potential uses in medicinal chemistry, biochemistry, and analytical chemistry. In medicinal chemistry, it has been used as a building block for the synthesis of novel compounds with potential therapeutic applications. In biochemistry, it has been used to study the structure and function of enzymes and other proteins. In analytical chemistry, it has been used as an analytical reagent for the detection of metal ions.
Mécanisme D'action
Target of Action
Methyl 5-bromo-1H-pyrrole-2-carboxylate is a complex organic compound with potential biological activity
Mode of Action
The mode of action of this compound is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes are areas of ongoing research.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-bromo-1H-pyrrole-2-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is soluble in a variety of solvents. Additionally, it is relatively stable and can be stored for long periods of time. However, this compound is also limited in its applications. It has a low solubility in water, and is not suitable for use in cell culture experiments due to its potential toxicity.
Orientations Futures
Methyl 5-bromo-1H-pyrrole-2-carboxylate has potential applications in medicinal chemistry, biochemistry, and analytical chemistry. In medicinal chemistry, further research could be conducted to investigate the potential therapeutic applications of novel compounds synthesized from this compound. In biochemistry, further research could be conducted to better understand the structure and function of enzymes and other proteins that interact with this compound. In analytical chemistry, further research could be conducted to develop new methods for the detection and quantification of metal ions using this compound. Additionally, further research could be conducted to improve the solubility of this compound in water and to reduce its potential toxicity for use in cell culture experiments.
Safety and Hazards
Propriétés
IUPAC Name |
methyl 5-bromo-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-6(9)4-2-3-5(7)8-4/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBOXSDTMZRWBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469242 | |
| Record name | Methyl 5-bromo-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
934-07-6 | |
| Record name | Methyl 5-bromo-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-bromo-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

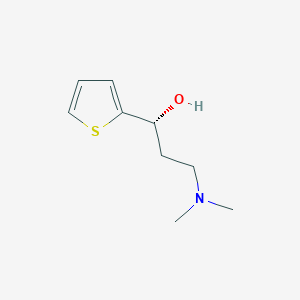
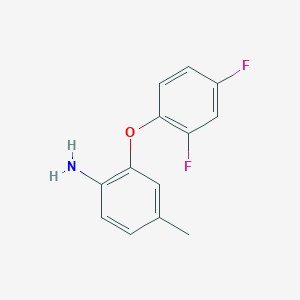


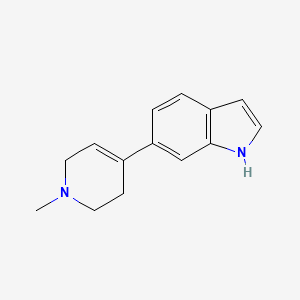


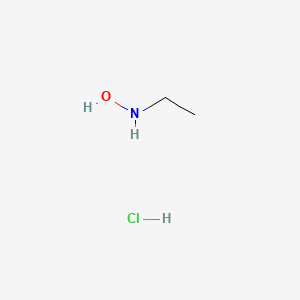
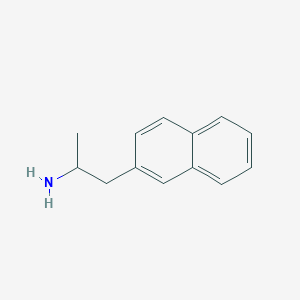
![N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide](/img/structure/B1365099.png)
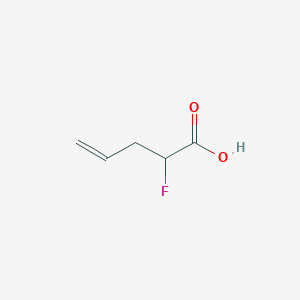
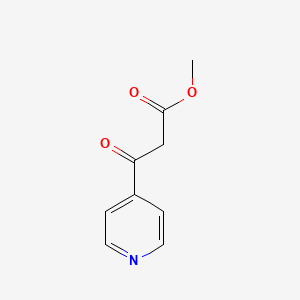
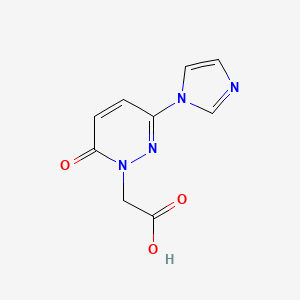
![8-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1365105.png)